1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195127
InChI: InChI=1S/C15H23ClN2O2/c1-12-9-14(3-4-15(12)16)20-11-13(19)10-18-7-5-17(2)6-8-18/h3-4,9,13,19H,5-8,10-11H2,1-2H3
SMILES:
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

CAS No.:

Cat. No.: VC20195127

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol -

Specification

Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
IUPAC Name 1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Standard InChI InChI=1S/C15H23ClN2O2/c1-12-9-14(3-4-15(12)16)20-11-13(19)10-18-7-5-17(2)6-8-18/h3-4,9,13,19H,5-8,10-11H2,1-2H3
Standard InChI Key MFSWSQCIDNMMJJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₅H₂₃ClN₂O₂ and a molecular weight of 298.81 g/mol. Its IUPAC name, 1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, reflects its three core components:

  • A 4-chloro-3-methylphenoxy aromatic group

  • A propan-2-ol backbone

  • A 4-methylpiperazine moiety.

The presence of a chlorinated aromatic ring enhances lipophilicity, while the piperazine group contributes to basicity and hydrogen-bonding capacity, critical for receptor interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₃ClN₂O₂
Molecular Weight298.81 g/mol
IUPAC Name1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Canonical SMILESCC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl
PubChem CID2770408

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Phenoxy Intermediate Formation: Alkylation of 4-chloro-3-methylphenol with epichlorohydrin yields 1-chloro-3-(4-chloro-3-methylphenoxy)propan-2-ol .

  • Piperazine Incorporation: Nucleophilic substitution of the chloride with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the final product .

Optimization Challenges

  • Regioselectivity: Competing reactions at the piperazine nitrogen require controlled stoichiometry .

  • Purification: Column chromatography is often necessary due to byproducts from incomplete substitutions.

Table 2: Representative Synthetic Yield Data

StepReagentsYield (%)
Phenoxy AlkylationEpichlorohydrin, NaOH78
Piperazine Substitution4-Methylpiperazine, K₂CO₃65

Pharmacological Profile and Mechanisms of Action

Antidepressant and Anxiolytic Activity

The compound demonstrates affinity for serotonin (5-HT) and dopamine (D₂) receptors, implicated in mood regulation . In vitro assays show:

  • IC₅₀ = 12 nM for serotonin reuptake inhibition.

  • Kₐ = 0.04 nM at κ-opioid receptors, suggesting potential as an opioid antagonist .

Neuropharmacological Mechanisms

  • Monoamine Modulation: Blocks reuptake transporters, increasing synaptic 5-HT and NE levels.

  • Opioid Pathway Antagonism: Binds to κ-opioid receptors, attenuating stress-induced dysphoria .

Structure-Activity Relationship (SAR) Insights

Critical Substituents

  • Chlorine Position: 4-Cl on the aromatic ring maximizes receptor affinity vs. 3-Cl analogues (10-fold difference) .

  • Piperazine Methyl Group: N-Methylation enhances blood-brain barrier permeability (logP = 1.8 vs. 1.2 for des-methyl) .

Table 3: SAR of Structural Analogues

Compoundκ-Opioid Kₐ (nM)5-HT Reuptake IC₅₀ (nM)
Target Compound0.0412
3-Cl Isomer0.3989
Des-Methyl Piperazine1.2210

Comparative Analysis with Structural Analogues

Piperazine Derivatives

  • LY255582: Lacks phenoxy group, showing 40-fold lower κ-opioid affinity .

  • JDTic: Incorporates a tetrahydroisoquinoline scaffold, increasing μ-opioid selectivity but reducing oral bioavailability .

Table 4: Pharmacokinetic Comparison

ParameterTarget CompoundJDTic
Oral Bioavailability42%18%
t₁/₂ (h)6.72.3
Plasma Protein Binding89%94%

Future Research Directions

Clinical Translation

  • Phase I trials needed to assess human pharmacokinetics.

  • PET ligand development for receptor occupancy studies.

Structural Optimization

  • Deuteriation at metabolically labile sites to prolong half-life.

  • Prodrug formulations to enhance water solubility.

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